CK2 inhibitor 27 -

CK2 inhibitor 27

Catalog Number: EVT-1437722
CAS Number:
Molecular Formula: C20H14N2O3S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK2-IN-27 is a novel selective allosteric modulator of the protein kinase ck2, inducing apoptosis and cell death in 786-o renal cell carcinoma cells (ec50 = 5 µm) and inhibiting stat3 activation even more potently than the atp-competitive drug candidate cx-4945
Source and Classification

CK2 inhibitor 27 belongs to a class of small molecular weight compounds designed to inhibit the activity of casein kinase 2. This enzyme is involved in multiple cellular processes such as cell cycle regulation, apoptosis, and DNA repair. The classification of CK2 inhibitors can be based on their structural characteristics and mechanisms of action, which include competitive inhibition at the ATP-binding site and allosteric modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of CK2 inhibitor 27 involves several key steps typically centered around modifying existing chemical frameworks known to inhibit CK2. For instance, compounds like 4,5,6,7-tetrabromo-1H-benzimidazole have been used as starting materials. The synthesis may include:

  1. Bromination: Excessive bromination of benzimidazole derivatives.
  2. Alkylation: Utilizing alkylating agents to introduce various side chains that enhance potency and selectivity.
  3. Crystallization: Purification through crystallization techniques to isolate the final product with high purity.

The detailed synthesis process often requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Typically derived from its structural components.
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Structure: Visualized using computational modeling software to predict binding interactions with casein kinase 2.
Chemical Reactions Analysis

Reactions and Technical Details

CK2 inhibitor 27 undergoes various chemical reactions that are essential for its activity:

  • Binding Reaction: The interaction between CK2 inhibitor 27 and the ATP-binding site of casein kinase 2 is a key reaction that leads to enzyme inhibition.
  • Hydrolysis: Stability studies may reveal susceptibility to hydrolysis under physiological conditions, impacting bioavailability.
  • Metabolic Reactions: Understanding how the compound is metabolized in vivo is crucial for assessing its pharmacokinetics.

These reactions are typically studied using biochemical assays that measure enzyme activity in the presence of the inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for CK2 inhibitor 27 primarily involves competitive inhibition at the ATP-binding site of casein kinase 2. By binding to this site, the inhibitor prevents ATP from interacting with the enzyme, thereby blocking phosphorylation processes essential for tumor cell survival and proliferation.

  • Inhibition Kinetics: The kinetics of inhibition can be quantified using assays that measure changes in enzyme activity at varying concentrations of CK2 inhibitor 27.
  • Cellular Effects: Studies often assess downstream effects on signaling pathways (e.g., Akt phosphorylation) that are critical for cell survival .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of CK2 inhibitor 27 include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Solubility profiles in various solvents are assessed to determine formulation strategies.
  • Melting Point: Characterized through differential scanning calorimetry or similar techniques.

Chemical properties include:

  • Stability: Evaluated under different pH conditions and temperatures.
  • Reactivity: Assessed against common reagents to determine potential side reactions during storage or formulation .
Applications

Scientific Uses

CK2 inhibitor 27 has several promising applications in scientific research:

  • Cancer Therapy: It is being investigated as a potential treatment for various malignancies due to its ability to induce apoptosis in cancer cells resistant to conventional therapies.
  • Cell Signaling Studies: Researchers utilize this compound to explore the role of casein kinase 2 in cellular signaling pathways and its implications in cancer biology.
  • Drug Development: As part of ongoing efforts to develop selective kinase inhibitors, CK2 inhibitor 27 serves as a lead compound for further optimization .
Molecular and Cellular Biology of CK2 as a Therapeutic Target

CK2 Kinase: Structural and Functional Determinants of Pathogenicity

Constitutive Activity and Substrate Recognition Mechanisms

Protein kinase CK2 is an atypical serine/threonine kinase distinguished by its constitutive, non-regulated activity. Unlike most kinases requiring activation loops or upstream signaling, CK2’s catalytic α/α′ subunits maintain basal activity through a rigid activation loop stabilized by hydrophobic interactions with the N-terminal lobe (Val53, Val66) and the αC helix. A conserved salt bridge between Lys68 and Glu81 further locks the active conformation, enabling ATP hydrolysis without external triggers [4] [6]. Substrate recognition relies on acidic consensus sequences (S/T-X-X-D/E/pS/pY), where the +1 and +3 positions recruit basic residues (Arg191, Arg195) in CK2’s catalytic pocket. This preference allows CK2 to phosphorylate >760 human substrates, constituting ~20% of the phosphoproteome and positioning it as a master regulator of cellular signaling [4] [6].

CK2 Holoenzyme Architecture: α/α′ and β Subunit Interactions

The functional CK2 holoenzyme adopts a butterfly-shaped heterotetramer (α~42 kDa, α′~38 kDa, β~28 kDa). Catalytic subunits (α/α′) share 90% sequence identity but exhibit non-redundant roles in development and cancer. Regulatory β subunits form a stable dimer via a zinc-finger domain, serving as a scaffold for α/α′ binding. Each β subunit interacts with the N-lobe of α/α′ through a hydrophobic interface (centered on Met26/His160), enhancing thermostability and substrate selectivity. For example, β subunits recruit substrates like Nopp140 and Fas-associated factor via polar contacts, acting as a "docking platform" [6] [4]. Structural studies reveal that β binding reorients the αD helix of catalytic subunits, expanding substrate access to the catalytic cleft. This architecture enables CK2 to phosphorylate both soluble (e.g., p53) and nuclear substrates (e.g., histone H2A) [6].

CK2’s Role in Oncogenic Signaling Pathways

CK2 amplifies cancer-associated signaling cascades by phosphorylating key nodes:

  • PI3K/Akt: CK2 phosphorylates PTEN at Ser370/Thr366, inducing its inactivation and membrane exclusion. Concurrently, Akt phosphorylation at Ser129 stabilizes its active form (pAkt-Thr308), accelerating cell survival and proliferation [4] [7].
  • NF-κB: CK2 directly phosphorylates IκBα (inhibitor of NF-κB) at C-terminal residues, priming it for ubiquitination and proteasomal degradation. This releases NF-κB for nuclear translocation. CK2 also phosphorylates p65 at Ser529, enhancing transcriptional activity of pro-survival genes like Bcl-2 [4] [8].
  • Wnt/β-catenin: CK2 stabilizes dishevelled (Dvl) by inhibiting GSK3-mediated degradation. It also phosphorylates β-catenin at Thr393/Ser537, promoting nuclear accumulation and TCF/LEF-dependent transcription of cyclin D1 and c-Myc [4] [5].

Table 1: CK2-Regulated Oncogenic Pathways and Key Substrates

PathwayCK2 Phosphorylation TargetFunctional Consequence
PI3K/AktPTEN (Ser370/Thr366)Inactivation of tumor suppressor
Akt (Ser129)Stabilization of active Akt
NF-κBIκBα (Ser283/Ser289)Degradation and NF-κB release
p65 (Ser529)Enhanced transcriptional activity
Wnt/β-cateninDvl (Ser236/Ser243)Inhibition of GSK3 degradation
β-catenin (Thr393/Ser537)Nuclear translocation

CK2 Overexpression in Malignancies: Mechanisms of Tumor Addiction

Transcriptional and Post-Translational Regulation in Cancer

CK2 overexpression in tumors (e.g., breast, lung, renal carcinomas) stems from gene amplification, transcriptional upregulation, and protein stabilization:

  • Transcriptional Control: The CSNK2A1 promoter contains SP1/NF-κB binding sites activated in hypoxia or inflammation. In lung cancer, a functional polymorphism (rs2301558) increases CK2α transcription by 40% [5].
  • Post-Translational Modifications: Autophosphorylation of β subunits (Ser2/Ser3) stabilizes the holoenzyme, while CK2α Tyr182 phosphorylation enhances catalytic efficiency. The ubiquitin ligase CHIP targets CK2α for degradation, but HSP90β—itself stabilized by CK2 phosphorylation—counteracts this by folding CK2 into a protease-resistant conformation [5] [7].

CK2 dependency ("non-oncogene addiction") arises from its suppression of tumor suppressors:

  • p53: CK2 phosphorylates p53 at Ser392, blocking its transcriptional activity and promoting MDM2-mediated degradation [3].
  • PML: Phosphorylation triggers PML nuclear body disassembly and degradation [4].

CK2-Dependent Metabolic Reprogramming

CK2 drives the Warburg effect and mitochondrial survival in cancer:

  • Glycolysis Promotion: CK2 phosphorylates hexokinase 2 (HK2) at Thr473, tethering it to mitochondrial voltage-dependent anion channels (VDAC). This enhances glucose uptake and prevents cytochrome c leakage, coupling glycolysis to apoptosis resistance [5] [7].
  • TCA Cycle/OXPHOS Suppression: Pyruvate dehydrogenase kinase 1 (PDHK1) phosphorylation by CK2 inactivates pyruvate dehydrogenase, reducing acetyl-CoA production. CK2 also stabilizes hypoxia-inducible factor 1α (HIF-1α) by phosphorylating its inhibitor, PHD2 [5].
  • Mitochondrial Dynamics: CK2 phosphorylates mitochondrial fission factor (MFF) at Ser146, promoting Drp1 recruitment and fission. This fragments mitochondria, preventing Bax-induced outer membrane permeabilization and caspase activation [5].

Table 2: CK2 Targets in Cancer Metabolic Reprogramming

Metabolic ProcessCK2 TargetPhosphorylation SiteOncogenic Effect
GlycolysisHK2Thr473Enhanced glucose metabolism; apoptosis blockade
TCA Cycle RegulationPDHK1Ser250Pyruvate dehydrogenase inhibition
Mitochondrial FissionMFFSer146Fragmented mitochondria resistant to stress
HIF-1α StabilizationPHD2Ser125Enhanced aerobic glycolysis

Properties

Product Name

CK2 inhibitor 27

IUPAC Name

2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H14N2O3S/c23-18-10-15(7-8-16(18)19(24)25)21-20-22-17(11-26-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,23H,(H,21,22)(H,24,25)

InChI Key

HUECFCSRZKSRJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

CK2-IN-27; CK2 IN-27; CK2IN-27

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=C(C=C4)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.